molecular formula C18H13BrN2O3S2 B12126058 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B12126058
M. Wt: 449.3 g/mol
InChI Key: OKXCHESEHSFJPR-GDNBJRDFSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a 2-thioxo group. Its structure includes a (5Z)-5-(4-methoxybenzylidene) substituent at position 5 and a 2-bromobenzamide group at the N-position of the thiazolidinone ring.

Properties

Molecular Formula

C18H13BrN2O3S2

Molecular Weight

449.3 g/mol

IUPAC Name

2-bromo-N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H13BrN2O3S2/c1-24-12-8-6-11(7-9-12)10-15-17(23)21(18(25)26-15)20-16(22)13-4-2-3-5-14(13)19/h2-10H,1H3,(H,20,22)/b15-10-

InChI Key

OKXCHESEHSFJPR-GDNBJRDFSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves multiple steps:

  • Formation of the Thiazolidinone Ring: : The initial step often involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.

  • Benzylidene Formation: : The next step involves the condensation of the thiazolidinone intermediate with 4-methoxybenzaldehyde. This reaction is typically catalyzed by an acid such as p-toluenesulfonic acid and carried out under reflux in a suitable solvent like ethanol or methanol.

  • Bromination: : The final step is the bromination of the benzamide core. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride or aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl groups in the thiazolidinone ring or the benzamide moiety. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The bromo group in the benzamide core can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as sodium azide or potassium thiocyanate can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Azides, thiocyanates

Scientific Research Applications

Introduction to 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

The compound 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. This article explores its scientific research applications, supported by comprehensive data and case studies.

Basic Information

  • Chemical Formula : C18H13BrN2O4S2
  • Molecular Weight : 465.34 g/mol
  • CAS Number : 300559-27-7

Structural Characteristics

The compound features a thiazolidinone ring, which is known for its biological activity, particularly in anti-inflammatory and antidiabetic contexts. The presence of the bromine atom and methoxy group enhances its reactivity and solubility properties.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives exhibit significant anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation. For instance:

  • Mechanism of Action : It may induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway.
  • Case Study : A study demonstrated that similar thiazolidinone derivatives inhibited the growth of breast cancer cells in vitro, suggesting a promising avenue for further research on this compound's efficacy against various cancer types .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent against a range of pathogens:

  • In Vitro Studies : Research has indicated that thiazolidinones can exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi.
  • Case Study : A derivative with structural similarities demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli, highlighting the potential for this compound to be developed into a broad-spectrum antimicrobial drug .

Anti-inflammatory Effects

Thiazolidinones are also recognized for their anti-inflammatory properties:

  • Mechanism : They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
  • Case Study : In a controlled study, a related thiazolidinone compound was shown to significantly reduce inflammation markers in animal models of arthritis .

Diabetes Management

The thiazolidinone scaffold is associated with insulin-sensitizing effects:

  • Research Findings : Studies suggest that compounds with similar structures can enhance glucose uptake in muscle cells.
  • Case Study : A related compound improved insulin sensitivity in diabetic rats, indicating that this class of compounds may be beneficial in managing type 2 diabetes .

Comparison of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AnticancerThiazolidinone DerivativeInduced apoptosis in cancer cells
AntimicrobialThiazolidinone DerivativeInhibited growth of bacteria
Anti-inflammatoryThiazolidinone DerivativeReduced inflammation markers
Diabetes ManagementThiazolidinone DerivativeEnhanced glucose uptake

Mechanism of Action

The mechanism of action of 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the benzylidene and benzamide groups. Key comparisons include:

Compound Benzylidene Substituent Benzamide/Other Substituent Melting Point (°C) Synthetic Yield Key Functional Groups
Target Compound 4-methoxybenzylidene 2-bromobenzamide Not reported Not reported Br, S, OCH₃
Compound 9 4-chlorobenzylidene 4-methoxyphenyl-thioxoacetamide 186–187 90% Cl, S, OCH₃
Compound 10 1H-indol-3-ylmethylene Phenyl-thioxoacetamide 206–207 83% Indole, S
[(5R)-5-(2,3-dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid 2,3-dibromo-5-ethoxy-4-hydroxy Acetic acid side chain Not reported Not reported Br (×2), OH, OCH₂CH₃
2-chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide 3-methoxy-4-propoxybenzylidene 2-chlorobenzamide Not reported Not reported Cl, OCH₃, OCH₂CH₂CH₃

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The 4-methoxy group in the target compound (electron-donating) contrasts with the 4-chloro group in Compound 9 (electron-withdrawing), which may alter electronic density and reactivity .
  • Halogen Effects : Bromine in the target compound may enhance hydrophobic interactions compared to chlorine in Compound 9 or Compound 14. The dibromo analog in exhibited strong binding (-5.7 kcal/mol) to the Beta sliding clamp protein, suggesting bromine’s role in molecular recognition .

Biological Activity

2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This compound belongs to a class of molecules known for their diverse pharmacological properties, which are primarily attributed to their ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is C20H17BrN2O4S2C_{20}H_{17}BrN_{2}O_{4}S_{2}, with a molecular weight of approximately 493.4 g/mol. The compound features a thiazolidinone ring, a benzamide moiety, and a methoxy-substituted benzylidene group, which contribute to its unique biological activity profile.

Property Value
Molecular FormulaC20H17BrN2O4S2
Molecular Weight493.4 g/mol
IUPAC Name2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
InChI KeyXXYIZZQCEXQEAY-BOPFTXTBSA-N

The biological activity of this compound is thought to stem from its ability to modulate various signaling pathways involved in inflammation and cancer cell proliferation. The thiazolidinone core structure is known to interact with enzymes and receptors that play critical roles in these processes. For instance, it may inhibit specific protein kinases involved in cell cycle regulation and apoptosis, as evidenced by studies showing its effect on cancer cell lines.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The presence of the bromine atom and the methoxy group in the structure may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions. In vitro studies have demonstrated that similar compounds can exhibit activity against various bacterial strains and fungi.

Anti-inflammatory Properties

Compounds within this class have also been reported to possess anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines or modulate inflammatory pathways such as NF-kB signaling. This makes them potential candidates for treating inflammatory diseases.

Anticancer Activity

The anticancer potential of 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide has been investigated through various studies. For example, in a study examining its effects on several cancer cell lines (including Huh7, Caco2, MDA-MB 231), it was found to inhibit cell proliferation significantly, with IC50 values indicating potent activity against these cells .

Case Studies

  • Inhibition of Protein Kinases : A series of thiazolidinone derivatives were tested for their activity against protein kinases such as DYRK1A and CK1. The results indicated that modifications in the substituents could lead to enhanced inhibitory effects on these kinases, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .
  • Cytotoxicity in Cancer Cell Lines : In vitro studies showed that compounds similar to 2-bromo-N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide exhibited cytotoxic effects on various cancer cell lines. For instance, compounds with an IC50 <10 μM against colorectal adenocarcinoma (Caco2) were identified as particularly promising .

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